molecular formula C7H6N2O2 B13467869 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid

5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13467869
M. Wt: 150.13 g/mol
InChI Key: BNQNNCYKPZHNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyano and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method involves the reaction of 4-methyl-3-oxobutanoic acid with cyanoacetamide under acidic conditions to form the pyrrole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and carboxylic acid groups allows for interactions with various biomolecules, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-pyrrole-3-carboxylic acid: Lacks the cyano group, making it less versatile in certain reactions.

    5-cyano-1H-pyrrole-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains an oxo group, leading to different chemical properties.

Uniqueness

5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to the combination of cyano and carboxylic acid functional groups on the pyrrole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c1-4-5(7(10)11)3-9-6(4)2-8/h3,9H,1H3,(H,10,11)

InChI Key

BNQNNCYKPZHNQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.